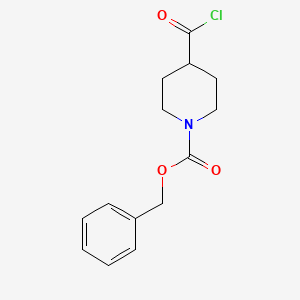

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379940 | |

| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-99-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10314-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and common reactions, designed to support professionals in research and drug development.

Core Compound Properties

This compound is a bifunctional molecule featuring a reactive acyl chloride and a Cbz-protected piperidine nitrogen. This structure makes it an invaluable building block for introducing the piperidine moiety in a controlled manner, which is a common scaffold in many therapeutic agents.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of the physical properties are predicted values based on computational models.

| Property | Value | Source |

| Molecular Weight | 281.73 g/mol | [1] |

| Molecular Formula | C₁₄H₁₆ClNO₃ | [2] |

| CAS Number | 10314-99-5 | [1] |

| Appearance | Colorless or slightly yellow solid | [2] |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 396.6 ± 42.0 °C | [1] |

| Flash Point (Predicted) | 193.6 °C | [1] |

| Refractive Index (Predicted) | 1.557 | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide. | [2] |

Synthesis and Reactions

This compound is primarily utilized as a synthetic intermediate. Its high reactivity, attributed to the acyl chloride group, allows for efficient coupling with a variety of nucleophiles.

Logical Workflow for Synthesis and Application

The following diagram illustrates the typical workflow involving the synthesis of this compound and its subsequent use in amide formation, a common step in the synthesis of drug candidates.

Caption: General workflow from the starting carboxylic acid to the final amide product.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative amidation reaction. These protocols are based on established chemical principles for this class of compounds.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid to its corresponding acyl chloride using oxalyl chloride.

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Oxalyl chloride (COCl)₂

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Nitrogen or Argon gas supply

-

Round-bottomed flask, magnetic stirrer, and septum

Procedure:

-

In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, suspend 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) to the suspension with stirring.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (approximately 1.2-1.5 equivalents) dropwise to the stirred suspension. Gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS for the formation of the methyl ester.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess oxalyl chloride.

-

To ensure complete removal of volatile impurities, co-evaporate the residue with anhydrous dichloromethane or toluene (2-3 times).

-

The resulting crude this compound, typically a yellow or pale-orange oil or solid, is generally used immediately in the next step without further purification due to its moisture sensitivity.

Protocol 2: Amide Formation with a Primary Amine (e.g., Aniline)

This protocol details the reaction of this compound with aniline to form the corresponding amide, a reaction central to the synthesis of many fentanyl analogs and other pharmacologically active molecules.

Materials:

-

Crude this compound from Protocol 1

-

Aniline (or other primary/secondary amine)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

A non-nucleophilic tertiary base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude this compound (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of aniline (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Add the aniline/triethylamine solution dropwise to the stirred acyl chloride solution. A precipitate (triethylamine hydrochloride) may form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

This guide provides foundational information and methodologies for working with this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents mentioned, particularly oxalyl chloride and acyl chlorides, which are corrosive and moisture-sensitive.

References

An In-depth Technical Guide on the Synthesis and Characterization of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic route from its carboxylic acid precursor, outlines the necessary experimental protocols, and presents the expected analytical data for the final product.

Introduction

This compound, with the chemical formula C₁₄H₁₆ClNO₃ and a molecular weight of approximately 281.74 g/mol , is a reactive acyl chloride derivative of piperidine.[1] Its structure incorporates a piperidine ring functionalized with a benzyloxycarbonyl protecting group on the nitrogen and a chlorocarbonyl group at the 4-position. This bifunctional nature makes it a valuable building block in medicinal chemistry, enabling the facile introduction of the piperidine scaffold into larger molecules through amide bond formation. The chlorocarbonyl group is highly susceptible to nucleophilic attack, allowing for straightforward reactions with amines and alcohols to form corresponding amides and esters, respectively.

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

The overall reaction is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids using thionyl chloride.[2]

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.

-

Under a fume hood, cautiously add an excess of thionyl chloride (approximately 2 to 3 molar equivalents). The reaction can also be performed in an anhydrous solvent like dichloromethane.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive thionyl chloride, a base trap (e.g., a sodium hydroxide solution) should be used in line with the vacuum pump.

-

The resulting crude this compound, typically a pale yellow oil or solid, can be used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum.

Characterization of this compound

Data Presentation

| Property | Value |

| Molecular Formula | C₁₄H₁₆ClNO₃ |

| Molecular Weight | 281.74 g/mol |

| Appearance | Colorless to slightly yellow solid or oil |

| Boiling Point (Predicted) | 396.6 ± 42.0 °C |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

¹³C NMR: A sample is dissolved in a deuterated solvent. The spectrum is recorded on an NMR spectrometer, often requiring a larger number of scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy:

-

A thin film of the sample (if liquid) is placed between two salt plates (e.g., NaCl or KBr), or a KBr pellet is prepared with the solid sample. The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer. The mass spectrum is obtained using an appropriate ionization technique, such as Electrospray Ionization (ESI).

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃):

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 5.15 (s, 2H, -CH₂-Ph)

-

δ 3.90-4.20 (m, 2H, piperidine H-2e, H-6e)

-

δ 2.90-3.20 (m, 3H, piperidine H-2a, H-6a, H-4)

-

δ 1.80-2.20 (m, 4H, piperidine H-3, H-5)

-

-

¹³C NMR (CDCl₃):

-

δ 174.0 (C=O, acid chloride)

-

δ 155.0 (C=O, carbamate)

-

δ 136.5 (Ar-C)

-

δ 128.5, 128.0, 127.8 (Ar-CH)

-

δ 67.5 (-CH₂-Ph)

-

δ 52.0 (piperidine C-4)

-

δ 44.0 (piperidine C-2, C-6)

-

δ 29.0 (piperidine C-3, C-5)

-

-

IR (KBr, cm⁻¹):

-

~3030 (aromatic C-H stretch)

-

~2950 (aliphatic C-H stretch)

-

~1790 (C=O stretch, acid chloride)

-

~1700 (C=O stretch, carbamate)

-

~1420 (C-N stretch)

-

~1240 (C-O stretch)

-

~700-800 (C-Cl stretch)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 282.08 [M+H]⁺, 304.06 [M+Na]⁺

-

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol, based on established chemical transformations, offers a reliable method for its preparation. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This versatile intermediate continues to be a valuable tool for the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Reactivity of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key bifunctional molecule extensively utilized in organic synthesis. Its structure incorporates a piperidine ring N-protected by a benzyloxycarbonyl (Cbz) group and features a highly reactive acyl chloride at the 4-position. This arrangement makes it a valuable building block, particularly in the pharmaceutical industry for the synthesis of complex molecules such as antidepressants and antiepileptic drugs.[1] The Cbz group provides robust protection for the piperidine nitrogen, stable under various conditions but readily removable by hydrogenolysis. The acyl chloride moiety is the primary site of reactivity, enabling the facile introduction of a diverse range of functionalities through reactions with various nucleophiles. This guide provides a detailed exploration of its reactivity profile, focusing on common nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Acyl Substitution

The principal mode of reactivity for this compound is nucleophilic acyl substitution. The carbon atom of the chlorocarbonyl group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This allows it to be readily attacked by a wide array of nucleophiles (Nu:). The reaction typically proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group, to yield the acylated product.

Reactivity with Specific Nucleophiles

The versatility of this compound stems from its efficient reaction with a broad spectrum of nucleophiles. The following sections detail its reactivity with primary classes of nucleophiles: amines, alcohols, and thiols.

Amidation Reactions (Reaction with Amines)

The reaction with amines (primary or secondary) is one of the most common applications of this reagent, leading to the formation of stable piperidine-4-carboxamides. These amides are prevalent scaffolds in medicinal chemistry. The reaction proceeds readily, often at room temperature, and is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid byproduct.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key bifunctional molecule often utilized as an intermediate in the synthesis of complex pharmaceutical compounds, including antidepressants and antiepileptic drugs.[1] Its structure incorporates a reactive acyl chloride group and a stable N-benzyl carbamate (Cbz) protecting group. The acyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, leading to its hydrolysis. Understanding the mechanism, kinetics, and factors influencing this hydrolysis is critical for controlling reaction conditions, minimizing impurity formation, and optimizing synthetic pathways in drug development.

This technical guide provides a detailed examination of the core hydrolysis mechanism of this compound, outlines experimental protocols for its study, and presents relevant data to inform researchers in the field.

Core Hydrolysis Mechanism: Nucleophilic Addition-Elimination

The hydrolysis of this compound, like other acyl chlorides, proceeds through a well-established nucleophilic addition-elimination mechanism .[2][3] This two-step process is initiated by the attack of a nucleophile—in this case, a water molecule—on the electrophilic carbonyl carbon of the acyl chloride group.

The high reactivity of acyl chlorides is attributed to the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[2]

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. The pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral intermediate.[2]

-

Formation of Tetrahedral Intermediate: This intermediate is transient and contains a negatively charged oxygen atom (an alkoxide) and a positively charged hydronium moiety.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion, being a good leaving group, is expelled.[2]

-

Deprotonation: A nearby water molecule acts as a base, abstracting a proton from the oxonium ion to yield the final carboxylic acid product, Benzyl 4-carboxypiperidine-1-carboxylate, and a hydronium ion (which combines with the previously expelled chloride ion to form hydrochloric acid).[2]

The overall result is the substitution of the chloride atom with a hydroxyl group, converting the acyl chloride into a carboxylic acid.[2][4]

Visualization of the Hydrolysis Pathway

The following diagram illustrates the step-by-step nucleophilic addition-elimination mechanism.

References

Unveiling the Solubility Profile of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and overall efficiency in the development of novel therapeutics.

Core Properties and Qualitative Solubility

This compound, with the molecular formula C₁₄H₁₆ClNO₃, presents as a colorless or slightly yellow solid at room temperature[1]. It is a reactive acyl chloride, a class of compounds known for their vigorous reaction with water[2][3]. This reactivity precludes simple aqueous solubility determination. However, it is generally soluble in common organic solvents.

The available qualitative solubility data is summarized in the table below.

| Solvent | Solubility | Source |

| Ethanol | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

| Water | Reacts Violently | [2][3] |

Note: As an acyl chloride, this compound does not dissolve in water but instead undergoes a rapid hydrolysis reaction to form the corresponding carboxylic acid, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, and hydrochloric acid[2][4].

Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a given temperature (e.g., room temperature, 25°C).

Materials:

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Micropipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a series of known concentrations of the compound in the chosen solvent. A stepwise dilution approach is recommended. For instance, start with a high concentration (e.g., 100 mg/mL) and prepare serial dilutions (e.g., 50 mg/mL, 25 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL).

-

-

Equilibration:

-

Add a precisely weighed amount of this compound to a vial.

-

Add a measured volume of the solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation. Vigorous mixing using a vortex mixer at regular intervals is recommended.

-

-

Observation and Analysis:

-

After the equilibration period, visually inspect the vials for any undissolved solid.

-

The lowest concentration at which a solid is observed represents the approximate solubility limit.

-

For a more precise determination, the supernatant from the saturated solutions can be carefully removed, diluted, and analyzed using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the dissolved compound.

-

Safety Precautions:

-

This compound is an acyl chloride and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes, and prevent inhalation of vapors[1].

Synthesis and Reaction Workflow

This compound is a crucial intermediate synthesized from its corresponding carboxylic acid. It serves as a reactive building block for creating more complex molecules, primarily through nucleophilic acyl substitution reactions.

The diagram above illustrates the typical synthetic pathway where 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid is treated with a chlorinating agent to yield this compound. This reactive intermediate can then undergo nucleophilic acyl substitution with various nucleophiles, such as amines or alcohols, to form the corresponding amide or ester derivatives, which are often key scaffolds in drug discovery.

References

The Lynchpin of Piperidine-Based Drug Discovery: A Technical Guide to Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

For Immediate Release

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful synthesis of novel therapeutics. Among these crucial building blocks, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has emerged as a versatile and highly valuable scaffold. This technical guide offers an in-depth exploration of this key pharmaceutical intermediate, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, properties, and applications.

This compound, a derivative of the piperidine heterocyclic system, serves as a cornerstone in the construction of a diverse array of biologically active molecules. Its utility is particularly noted in the synthesis of compounds targeting the central nervous system, including antidepressants and antipsychotics, as well as cardiovascular agents like beta-blockers.[1] The presence of the reactive acyl chloride group facilitates efficient coupling with various nucleophiles, enabling the facile introduction of the piperidine moiety into larger, more complex molecular architectures.

Physicochemical Properties and Handling

This compound is typically a colorless to slightly yellow solid.[1] It is soluble in common organic solvents such as dichloromethane, dimethylformamide, and ethanol.[1] As an acyl chloride, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid. Appropriate personal protective equipment, including gloves and eye protection, is recommended during handling.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 281.74 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to slightly yellow solid | --INVALID-LINK-- |

| Solubility | Soluble in dichloromethane, DMF, ethanol | --INVALID-LINK-- |

Synthesis of this compound

The primary synthetic route to this compound involves the activation of its corresponding carboxylic acid precursor, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate.

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Diethyl ether

Procedure:

-

To a solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add pyridine (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Upon completion of the reaction (monitored by TLC or other suitable analytical methods), concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

-

Add anhydrous diethyl ether to the residue. This will cause the precipitation of pyridinium hydrochloride, a byproduct of the reaction.

-

Filter the mixture to remove the pyridinium hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Due to the reactive nature of the acyl chloride, it is often used immediately in the subsequent reaction step without extensive purification.

Application in Pharmaceutical Synthesis: A Case Study

While this compound is cited as an intermediate for various drug classes, a prominent example of its direct application is in the synthesis of potent and selective inhibitors of enzymes implicated in disease pathways. One such application is in the development of dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in the treatment of Alzheimer's disease.

The piperidine moiety, introduced via this compound, often serves as a central scaffold to which other pharmacophoric groups are attached. The reaction of the acyl chloride with a suitable amine-containing fragment is a common strategy to build the final drug molecule.

Experimental Protocol: Amide Formation

This generalized protocol illustrates the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and versatile reactivity make it an indispensable tool for the construction of novel piperidine-containing pharmaceuticals. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in the ongoing quest for new and improved therapies. The detailed protocols and structured data presented herein are intended to facilitate its seamless integration into drug discovery and development programs.

References

An In-depth Technical Guide to N-Cbz-piperidine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-piperidine-4-carbonyl chloride, also known as Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, is a key bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, protected with a carboxybenzyl (Cbz) group, and an activated acyl chloride functional group. This combination makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its reactivity, and its applications in drug discovery, with a focus on its role in the synthesis of carbonic anhydrase inhibitors and CCR5 antagonists.

Chemical Properties and Data

N-Cbz-piperidine-4-carbonyl chloride is a reactive chemical intermediate. The following tables summarize its key chemical and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Cbz-piperidine-4-carbonyl chloride, Phenylmethyl 4-(chloroformyl)piperidine-1-carboxylate |

| CAS Number | 10314-99-5 |

| Molecular Formula | C₁₄H₁₆ClNO₃ |

| Molecular Weight | 281.74 g/mol |

| Appearance | Dark yellow liquid |

| Purity | Typically ≥95% |

| Spectroscopic Data | Predicted Values * |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H), 5.15 (s, 2H), 4.20 (br d, 2H), 3.10 (br t, 2H), 2.95-2.85 (m, 1H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 155.0, 136.5, 128.5, 128.0, 127.8, 67.5, 52.0, 44.0, 28.5 |

| IR (neat, cm⁻¹) | ~2950, ~1785 (C=O, acyl chloride), ~1700 (C=O, carbamate), ~1420, ~1230, ~1110, ~750, ~700 |

| Mass Spectrum (EI, m/z) | [M]+ not typically observed; fragmentation peaks would include loss of Cl (M-35/37), loss of COCl (M-63/65), benzyl (91), and tropylium (91) ions. |

Synthesis of N-Cbz-piperidine-4-carbonyl chloride

The synthesis of N-Cbz-piperidine-4-carbonyl chloride is typically achieved from its corresponding carboxylic acid precursor, N-Cbz-piperidine-4-carboxylic acid. This transformation involves the activation of the carboxylic acid to the more reactive acyl chloride. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts.

Synthetic Workflow

Caption: Synthetic pathway for N-Cbz-piperidine-4-carbonyl chloride.

Detailed Experimental Protocol

Materials:

-

N-Cbz-piperidine-4-carboxylic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-Cbz-piperidine-4-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy, observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch).

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude N-Cbz-piperidine-4-carbonyl chloride is a dark yellow liquid and is typically used in the next step without further purification due to its reactivity.

Reactivity and Applications in Drug Discovery

The primary utility of N-Cbz-piperidine-4-carbonyl chloride lies in its reactivity as an acylating agent. The acyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles, most commonly amines, to form stable amide bonds. This reactivity is central to its application as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

General Reaction Scheme: Amide Bond Formation

Caption: General reaction of N-Cbz-piperidine-4-carbonyl chloride.

Role in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Many carbonic anhydrase inhibitors feature a sulfonamide group, and the piperidine scaffold can be incorporated to modulate the physicochemical properties and target engagement of these inhibitors. N-Cbz-piperidine-4-carbonyl chloride can be used to couple the piperidine moiety to an aromatic sulfonamide containing a free amino group, forming a stable amide linkage.

Application in the Development of CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. CCR5 antagonists block this interaction and are a class of antiretroviral drugs. The piperidine ring is a common feature in many CCR5 antagonists. N-Cbz-piperidine-4-carbonyl chloride serves as a valuable intermediate to introduce the Cbz-protected piperidine-4-carboxamide core structure, which can then be further elaborated to synthesize potent CCR5 antagonists. The Cbz protecting group can be selectively removed later in the synthetic sequence to reveal the piperidine nitrogen for further functionalization if required.

Safety and Handling

N-Cbz-piperidine-4-carbonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas (HCl).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.

Conclusion

N-Cbz-piperidine-4-carbonyl chloride is a versatile and highly reactive synthetic intermediate that plays a significant role in the construction of complex molecules for drug discovery. Its ability to readily form amide bonds makes it an ideal building block for introducing the Cbz-protected piperidine-4-carboxamide moiety. While the lack of publicly available experimental spectroscopic data presents a challenge, its chemical properties and reactivity are well-understood based on the principles of organic chemistry. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for its effective utilization in research and development, particularly in the pursuit of novel therapeutics targeting enzymes like carbonic anhydrase and receptors such as CCR5. Researchers and scientists are advised to adhere to strict safety protocols when handling this reactive compound.

The Benzyl Group as a Strategic Protecting Agent in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, making its synthesis and derivatization a cornerstone of medicinal chemistry and drug development.[1] The strategic use of protecting groups is often essential to achieve desired chemical transformations with high selectivity and yield. Among these, the benzyl (Bn) group stands out as a robust and versatile protecting group for the piperidine nitrogen. This technical guide provides an in-depth exploration of the role of the benzyl protecting group in piperidine synthesis, detailing its application, advantages, limitations, and the experimental protocols for its introduction and removal.

The Strategic Importance of the N-Benzyl Protecting Group

The benzyl group serves as a valuable tool in piperidine synthesis due to its inherent stability across a wide range of reaction conditions, including many mildly acidic or basic treatments that might cleave other protecting groups.[2][3] This stability is crucial for multi-step synthetic sequences where the piperidine nitrogen must remain unreactive during various chemical modifications of other parts of the molecule.[3]

Furthermore, the N-benzyl piperidine motif itself is recognized as a "privileged scaffold" in medicinal chemistry. Its presence is noted in numerous approved drugs and clinical candidates, where the benzyl group can engage in crucial cation-π interactions with target proteins, while the piperidine ring provides a three-dimensional structure amenable to further functionalization.[1]

Advantages:

-

Stability: The benzyl group is stable under a variety of reaction conditions, including alkaline and mildly acidic environments.[2]

-

Mild Removal: It can be selectively cleaved under mild conditions, most commonly through catalytic hydrogenolysis, which minimizes the risk of degrading other sensitive functional groups.[3]

-

Ease of Introduction: The N-benzyl group can be readily introduced onto the piperidine nitrogen through well-established methods like direct alkylation or reductive amination.[2][4]

Limitations:

-

Catalyst Sensitivity: The most common deprotection method, catalytic hydrogenolysis, can be incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic halogens, which may be reduced concurrently.[5][6] Careful selection of the catalyst and reaction conditions is often necessary to achieve selective debenzylation.[6]

-

Reaction Failure: In some cases, the removal of the N-benzyl group via catalytic transfer hydrogenation can be sluggish or fail altogether, necessitating the exploration of alternative deprotection strategies.[7]

Synthetic Workflow: Introduction and Removal of the Benzyl Protecting Group

The application of the benzyl protecting group in piperidine synthesis follows a logical workflow, beginning with its introduction to protect the nitrogen, followed by desired synthetic modifications, and concluding with its removal to yield the final product.

Caption: General workflow for piperidine synthesis using a benzyl protecting group.

Experimental Protocols

Introduction of the N-Benzyl Group

Two primary methods for the N-benzylation of piperidines are direct alkylation and reductive amination.[1][4]

Method A: Direct Nucleophilic Substitution (SN2)

This classic method involves the direct alkylation of the piperidine nitrogen with a benzyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.[1][4]

Caption: Workflow for N-benzylation via direct alkylation.

Detailed Protocol (Direct Alkylation): [4]

-

To a solution of the piperidine derivative (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, add 3 equivalents of benzyl bromide and 3 equivalents of a base (e.g., potassium carbonate).

-

Stir the reaction mixture at reflux for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-benzyl piperidine derivative.

Method B: Reductive Amination

This method involves the reaction of a piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the N-benzyl piperidine.[2][4]

Caption: Workflow for N-benzylation via reductive amination.

Detailed Protocol (Reductive Amination): [4]

-

Prepare a solution of hydrochloric acid (6M) in methanol and add the piperidine derivative and 5 equivalents of benzaldehyde.

-

Stir the mixture and cool to 0°C.

-

Add sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction at room temperature for 6-12 hours.

-

Upon completion, proceed with an appropriate workup to isolate the N-benzyl piperidine product.

Removal of the N-Benzyl Group (Deprotection)

The most common method for the cleavage of the N-benzyl group is catalytic hydrogenolysis, which can be achieved using hydrogen gas or a hydrogen transfer reagent.[3][4][8]

Method C: Catalytic Hydrogenolysis

This method involves the use of a palladium catalyst to cleave the C-N bond in the presence of a hydrogen source.[3]

Caption: Workflow for N-debenzylation via catalytic hydrogenolysis.

Detailed Protocol (Catalytic Transfer Hydrogenolysis): [8]

-

To a stirred suspension of the N-benzyl piperidine compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.

-

Stir the resulting reaction mixture at reflux temperature.

-

Monitor the reaction by TLC. The reaction is often complete within 6-10 minutes for many substrates.[8]

-

After completion, remove the catalyst by filtration through a pad of Celite.

-

Wash the Celite pad with chloroform (20 ml).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired deprotected piperidine derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the introduction and removal of the N-benzyl group in piperidine synthesis, compiled from various literature sources.

| Transformation | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |

| N-Benzylation | Piperidine | Benzyl bromide (3 eq.), K₂CO₃ (3 eq.), CH₃CN, reflux | 3-6 h | Not specified | [4] |

| N-Benzylation | Piperidine | Benzaldehyde (5 eq.), NaBH₃CN (1.5 eq.), 6M HCl in MeOH, 0°C to RT | 6-12 h | Not specified | [4] |

| N-Benzylation | 5-(Amino)pentan-1-ol | Benzaldehyde (1.2 eq.), NaBH₄ (1.8 eq.), MeOH, reflux then RT | Overnight, then 24 h | Not specified | [9] |

| N-Debenzylation | N-Benzyl amino acids/amines | 10% Pd-C, Ammonium formate (5 eq.), MeOH, reflux | 6-10 min | High | [8] |

| N-Debenzylation | N-Benzyl-2-methylimidazole | 10% Pd-C, Ammonium formate (5 eq.), MeOH, reflux | 60 min | High | [8] |

| N-Debenzylation | N-Benzylated primary amines | Laccase from Trametes versicolor, TEMPO, O₂, aqueous medium | Not specified | Excellent | [10] |

Conclusion

The benzyl protecting group is an invaluable asset in the synthesis of complex piperidine derivatives. Its stability, coupled with the mild conditions required for its removal, allows for a high degree of synthetic flexibility. While challenges such as catalyst poisoning and the need for selectivity in the presence of other reducible groups exist, a thorough understanding of the available methodologies and careful optimization of reaction conditions can overcome these hurdles. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the benzyl protecting group in their synthetic endeavors, ultimately facilitating the discovery and development of novel piperidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. uwindsor.ca [uwindsor.ca]

- 6. nacatsoc.org [nacatsoc.org]

- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. rsc.org [rsc.org]

- 10. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, facilitating the synthesis of a diverse range of N-substituted piperidine-4-carboxamides. The piperidine moiety is a prevalent scaffold in numerous clinically approved drugs and drug candidates due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for exploring chemical space.[1][2] This acyl chloride is particularly useful as it allows for the direct and efficient coupling with a wide variety of primary and secondary amines to form stable amide bonds. The resulting 1-(benzyloxycarbonyl)piperidine-4-carboxamide derivatives are valuable intermediates in the discovery of novel therapeutics targeting a range of biological targets, including enzymes and receptors.

Chemical Properties

-

Molecular Formula: C₁₄H₁₆ClNO₃

-

Molecular Weight: 281.74 g/mol

-

Appearance: Colorless or slightly yellow solid

-

Solubility: Soluble in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

-

Reactivity: The chlorocarbonyl group is highly reactive towards nucleophiles, such as amines, leading to the formation of amides. It can also be hydrolyzed to the corresponding carboxylic acid in the presence of water.

Applications in Drug Discovery

N-substituted piperidine-4-carboxamides derived from this compound are integral to the development of various therapeutic agents. The ability to readily diversify the substituent on the amide nitrogen allows for the fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key therapeutic areas where these scaffolds have been explored include:

-

Enzyme Inhibition: As demonstrated in the synthesis of human Carbonic Anhydrase (hCA) inhibitors, the piperidine-4-carboxamide core can be elaborated to target specific enzyme active sites.[3]

-

Neurological Disorders: These compounds have been investigated as potential treatments for Alzheimer's disease by targeting cholinesterases.[4]

-

Dopamine Receptor Antagonism: Derivatives have been synthesized and evaluated for their activity as dopamine D4 receptor antagonists.

General Experimental Protocol: Amide Synthesis (Schotten-Baumann Conditions)

This protocol describes a general method for the synthesis of N-substituted 1-(benzyloxycarbonyl)piperidine-4-carboxamides from this compound and a variety of primary or secondary amines.

Materials

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, piperazine derivatives)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography apparatus (if necessary)

Procedure

-

Reaction Setup: To a solution of the amine (1.0 eq.) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (1.1-1.5 eq.).

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0-1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Quantitative Data: Examples of Synthesized Amides

The following table summarizes the synthesis of various N-substituted 1-(benzyloxycarbonyl)piperidine-4-carboxamides. While the provided examples start from the corresponding carboxylic acid and utilize a coupling agent, the reaction of the acyl chloride is expected to proceed with similar or higher efficiency under the Schotten-Baumann conditions described above.

| Amine Substrate | Product | Yield (%) | Reference |

| N-Benzylpiperazine | 4-(4-(4-Benzylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | 44 | |

| 4-Fluorophenylpiperazine | 4-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | 54 | |

| 3-Methylphenylpiperazine | 4-(4-(4-(o-Tolyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | 71 | |

| N-Benzylamine | N-Benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 90 | |

| 4-Methylbenzylamine | N-(4-Methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 54 | |

| 2-Methoxybenzylamine | N-(2-Methoxybenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 55 | |

| 2-Chlorobenzylamine | N-(2-Chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 51 | |

| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 46 |

Visualizations

Caption: General workflow for the synthesis of N-substituted 1-(benzyloxycarbonyl)piperidine-4-carboxamides.

Caption: Versatility of this compound in generating diverse amide libraries.

Caption: The role of piperidine-4-carboxamide scaffolds in targeting various diseases.

References

Application Notes: Acylation of Primary Amines with Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Introduction

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a versatile bifunctional reagent employed in the synthesis of various piperidine-containing compounds, which are significant scaffolds in medicinal chemistry.[1][2] The presence of a reactive acyl chloride group allows for the facile acylation of nucleophiles, such as primary amines, to form stable amide bonds.[2] This reaction is a cornerstone of drug discovery and development, enabling the construction of complex molecules with potential therapeutic applications, including antidepressants and beta-blockers.[1] The benzyl carbamate protecting group on the piperidine nitrogen provides stability during the acylation and can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization. This document provides a detailed protocol for the acylation of primary amines using this compound.

Reaction Mechanism

The acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed. This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.[3]

Quantitative Data Summary

The following table summarizes the representative outcomes for the acylation of various primary amines with this compound. The data presented are illustrative of typical results obtained under the standardized protocol described below.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Benzyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | 2 | 94 |

| 2 | Aniline | Benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | 3 | 89 |

| 3 | 4-Fluoroaniline | Benzyl 4-((4-fluorophenyl)carbamoyl)piperidine-1-carboxylate | 3 | 87 |

| 4 | Cyclohexylamine | Benzyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate | 2 | 96 |

| 5 | Ethanolamine | Benzyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate | 2.5 | 90 |

Experimental Protocol

This protocol details a general procedure for the acylation of a primary amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.05 eq)

-

Triethylamine (NEt₃) (1.5 eq)[4]

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]

-

Brine (saturated aqueous NaCl solution)[4]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[4]

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.[4]

-

Addition of Reagents: To the cooled and stirring solution, add triethylamine (1.5 eq).[4] Subsequently, add the primary amine (1.05 eq) dropwise.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours.[4] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding deionized water.[4] Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[4]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography.[4]

Visualized Experimental Workflow

Figure 1. Workflow for the acylation of primary amines.

Safety Precautions

-

This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]

-

Dichloromethane is a volatile and potentially hazardous solvent; handle it accordingly.

-

Triethylamine is a corrosive and flammable base.

This protocol provides a robust and reproducible method for the synthesis of N-substituted piperidine-4-carboxamides, which are valuable intermediates in pharmaceutical research and development. The reaction is generally high-yielding and amenable to a wide range of primary amine substrates.

References

Application Notes and Protocols for Esterification using Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. Its activated acyl chloride functionality allows for efficient esterification with a wide range of alcohols, including primary, secondary, and sterically hindered alcohols. The resulting benzyl 4-(alkoxycarbonyl)piperidine-1-carboxylate derivatives are versatile scaffolds in drug discovery, particularly for central nervous system (CNS) targets. The piperidine moiety is a prevalent feature in many CNS-active drugs, and its derivatives are known to interact with targets such as monoamine transporters.[1][2][3][4] This document provides detailed protocols for the esterification reaction and discusses the relevance of the resulting products in the context of neurotransmitter transporter signaling.

Chemical Properties and Handling

This compound is a colorless to light yellow solid that is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. Store in a cool, dry place.

Experimental Protocols

General Protocol for Esterification of a Primary Alcohol

This protocol describes a general procedure for the reaction of this compound with a generic primary alcohol in the presence of a base.

Materials:

-

This compound

-

Primary alcohol (e.g., ethanol, butanol)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM (approximately 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of this compound dropwise to the alcohol solution at 0 °C over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Experimental Workflow

Caption: Experimental workflow for the esterification reaction.

Data Presentation

The following table summarizes representative quantitative data for the esterification of various alcohols with this compound. Yields are based on typical outcomes for this type of reaction.

| Entry | Alcohol | Product | Molecular Formula | Yield (%) |

| 1 | Ethanol | Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate | C₁₆H₂₁NO₄ | 85-95 |

| 2 | n-Butanol | Benzyl 4-(butoxycarbonyl)piperidine-1-carboxylate | C₁₈H₂₅NO₄ | 80-90 |

| 3 | Isopropanol | Benzyl 4-(isopropoxycarbonyl)piperidine-1-carboxylate | C₁₇H₂₃NO₄ | 75-85 |

| 4 | Benzyl Alcohol | Benzyl 4-((benzyloxy)carbonyl)piperidine-1-carboxylate | C₂₁H₂₃NO₄ | 88-96 |

Reference Spectroscopic Data:

While specific data for the above products require experimental determination, the following are typical ¹H NMR chemical shifts for a related structure, Benzyl 4-acetylpiperidine-1-carboxylate, which can serve as a reference for the piperidine core:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.38-7.28 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂-Ph), 4.15 (br d, 2H, piperidine-H), 2.85 (br t, 2H, piperidine-H), 2.45 (m, 1H, piperidine-H), 2.15 (s, 3H, -COCH₃), 1.85-1.75 (m, 2H, piperidine-H), 1.65-1.55 (m, 2H, piperidine-H).

Application in Drug Discovery: Targeting Monoamine Transporters

Piperidine derivatives are a cornerstone in the development of drugs targeting the central nervous system.[1][2][3][4] The esters synthesized using this compound can serve as precursors or final compounds in the discovery of ligands for monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[5][7][8] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, anxiety, ADHD, and other neurological disorders.[9][10][11]

The general structure of the synthesized esters allows for further chemical modifications. For instance, the benzyl protecting group on the piperidine nitrogen can be removed via hydrogenolysis, allowing for the introduction of other substituents to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles.

Monoamine Transporter Signaling Pathway

The diagram below illustrates the general mechanism of monoamine transporters at the presynaptic terminal and how they are targeted by reuptake inhibitors.

Caption: Monoamine transporter signaling at the synapse.

This pathway highlights how reuptake inhibitors, potentially derived from the described esterification protocol, can block the transporter protein, leading to an increased concentration of the neurotransmitter in the synaptic cleft and enhanced signaling at the postsynaptic receptor.[12][13] This is the fundamental mechanism of action for many antidepressant and anxiolytic drugs.[14] The regulation of these transporters is complex, involving various protein kinases and signaling cascades that can influence their activity and trafficking.[15][16]

Conclusion

This compound is a valuable reagent for the synthesis of diverse ester derivatives. The straightforward and high-yielding esterification protocol makes it an attractive starting material for creating libraries of compounds for drug discovery, particularly for targeting monoamine transporters in the CNS. The ability to further functionalize the piperidine scaffold provides a robust platform for developing novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 16. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]

Application Notes and Protocols for the Large-Scale Synthesis and Use of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. Detailed protocols for its preparation and subsequent use in the synthesis of bioactive molecules are presented, with a focus on quantitative data and practical considerations for scaling up production.

Introduction

This compound, also known as N-Cbz-piperidine-4-carbonyl chloride, is a valuable bifunctional building block in medicinal chemistry. The presence of a reactive acid chloride and a protected piperidine nitrogen allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of a diverse range of complex molecules, including potent enzyme inhibitors and central nervous system (CNS) active agents. The piperidine scaffold is a prevalent motif in many approved drugs, highlighting the importance of efficient and scalable synthetic routes to its derivatives.[1][2][3]

Large-Scale Synthesis of this compound

The large-scale synthesis of this compound is typically a multi-step process commencing from readily available 4-piperidinecarboxylic acid. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz-piperidine-4-carboxylic acid)

This protocol describes the N-protection of 4-piperidinecarboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.[4]

Materials:

-

4-Piperidinecarboxylic acid

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Water

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

To a stirred solution of 4-piperidinecarboxylic acid (1.0 equivalent) in water, add sodium carbonate (2.0 equivalents) portion-wise at room temperature.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the aqueous layer with toluene to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.

| Parameter | Value |

| Typical Scale | 1 kg |

| Yield | 90-95% |

| Purity | >98% (by HPLC) |

| Reaction Time | 12-16 hours |

| Temperature | 0-25 °C |

Protocol 2: Large-Scale Synthesis of this compound

This protocol details the conversion of the N-protected carboxylic acid to the corresponding acid chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

-

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add a catalytic amount of DMF (0.02 equivalents).

-

Cool the mixture to 0-5 °C under an inert atmosphere (e.g., nitrogen).

-

Slowly add oxalyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature below 10 °C. Gas evolution (CO₂, CO, HCl) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).

-

Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound as a crude oil or low-melting solid, which can be used in the next step without further purification.

| Parameter | Value |

| Typical Scale | 1 kg |

| Yield | >95% (crude) |

| Purity | Used directly in the next step |

| Reaction Time | 2-4 hours |

| Temperature | 0-25 °C |

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile intermediate for the synthesis of various drug candidates, particularly those targeting the central nervous system. Its utility is demonstrated in the synthesis of potent acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease.[1][2][3][5]

Application Example: Synthesis of N-Benzylpiperidine Carboxamide Acetylcholinesterase Inhibitors

The following protocol outlines the synthesis of a series of N-aryl and N-heteroaryl piperidine carboxamides, which have shown significant acetylcholinesterase inhibitory activity.[1]

Figure 2: General workflow for the synthesis of acetylcholinesterase inhibitors.

Protocol 3: Synthesis of 1-Benzyl-N-(aryl/heteroaryl)piperidine-4-carboxamides

Materials:

-

This compound

-

Substituted aniline or heteroaromatic amine (e.g., 2-amino-5,6-dimethoxy-8H-indeno[1,2-d]thiazole)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the substituted aniline or heteroaromatic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-